4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
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Overview
Description
4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an iodophenyl group, a morpholinyl group, and an oxazolyl sulfone moiety
Preparation Methods
The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl and Iodophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and iodobenzene derivatives.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions.
Formation of the Sulfone Group: The sulfone group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides or amines.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-IODOPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE can be compared with other similar compounds, such as:
4-Chlorophenyl 2-(3-bromophenyl)-5-(4-morpholinyl)-1,3-oxazol-4-yl sulfone: This compound has a bromophenyl group instead of an iodophenyl group, which may affect its reactivity and biological activity.
4-Chlorophenyl 2-(3-fluorophenyl)-5-(4-morpholinyl)-1,3-oxazol-4-yl sulfone: This compound has a fluorophenyl group instead of an iodophenyl group, which may influence its chemical properties and applications.
4-Chlorophenyl 2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazol-4-yl sulfone: This compound has a methylphenyl group instead of an iodophenyl group, which may alter its physical and chemical characteristics.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can participate in specific chemical reactions and may confer distinct biological activities.
Properties
Molecular Formula |
C19H16ClIN2O4S |
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Molecular Weight |
530.8g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(3-iodophenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C19H16ClIN2O4S/c20-14-4-6-16(7-5-14)28(24,25)18-19(23-8-10-26-11-9-23)27-17(22-18)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2 |
InChI Key |
QGFALEWOPGGVDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)I)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)I)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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